molecular formula C27H30N2O5 B12495209 5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12495209
M. Wt: 462.5 g/mol
InChI Key: XXYXBZORCZMQDQ-UHFFFAOYSA-N
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Description

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with benzyloxy, ethoxybenzyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxy and ethoxybenzyl groups: This can be achieved through etherification reactions using appropriate benzyl and ethyl halides.

    Introduction of the morpholinyl group: This step often involves the use of morpholine in a nucleophilic substitution reaction.

    Coupling reactions: The final step involves coupling the substituted benzylamine with a benzoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and ethoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its structural complexity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethoxybenzyl groups may facilitate binding to hydrophobic pockets, while the morpholinyl group can interact with polar or charged regions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar structure but lacks the ethoxybenzyl and morpholinyl groups.

    Morpholine derivatives: Compounds containing the morpholine ring, which are widely used in pharmaceuticals and agrochemicals.

Uniqueness

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and ethoxybenzyl groups, along with the morpholinyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H30N2O5/c1-2-33-26-16-21(8-11-25(26)34-19-20-6-4-3-5-7-20)18-28-22-9-10-24(23(17-22)27(30)31)29-12-14-32-15-13-29/h3-11,16-17,28H,2,12-15,18-19H2,1H3,(H,30,31)

InChI Key

XXYXBZORCZMQDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CC=C4

Origin of Product

United States

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